2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-phenylbutan-2-yl)acetamide
Description
Properties
IUPAC Name |
2-[3-(2,4-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(4-phenylbutan-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O2S2/c1-17-9-12-22(18(2)15-17)29-25(31)24-21(13-14-32-24)28-26(29)33-16-23(30)27-19(3)10-11-20-7-5-4-6-8-20/h4-9,12-15,19H,10-11,16H2,1-3H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLDQRISEGHHTJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC(C)CCC4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-phenylbutan-2-yl)acetamide represents a class of thienopyrimidine derivatives that have garnered attention for their potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 510.7 g/mol. The structure features a thieno[3,2-d]pyrimidine core, which is known for its diverse pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C23H28N4O2S |
| Molecular Weight | 510.7 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The thienopyrimidine scaffold has been linked to various mechanisms including:
- Enzyme Inhibition : The compound may inhibit enzymes involved in nucleotide metabolism, similar to other antifolate agents that target thymidylate synthase (TS) and dihydrofolate reductase (DHFR). This inhibition can lead to "thymineless death" in rapidly dividing cells such as cancer cells .
- Antitumor Activity : Research indicates that thienopyrimidine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications in the structure can enhance potency against breast cancer cell lines (e.g., MCF7) .
- Antifungal Properties : The compound has also been explored for its fungicidal activity, potentially serving as a lead compound for developing new antifungal agents .
Research Findings and Case Studies
Several studies have investigated the biological activities of compounds related to the thienopyrimidine family:
- Anticancer Screening : A study screened a library of compounds for their ability to inhibit tumor spheroids. The results indicated that certain derivatives showed over 70% cytotoxicity against MCF7 spheroids at specific concentrations .
- Structure-Activity Relationship (SAR) : Research focused on synthesizing various thieno[3,2-d]pyrimidine derivatives revealed that modifications at specific positions significantly influence their biological activity. For example, the introduction of different substituents on the phenyl ring enhanced antitumor efficacy .
Scientific Research Applications
Therapeutic Applications
-
Anticancer Activity
- Recent studies have indicated that compounds with the thieno[3,2-d]pyrimidine structure exhibit significant anticancer properties. The compound has shown promise in inhibiting tumor growth and inducing apoptosis in various cancer cell lines.
- Case Study : In vitro assays demonstrated that the compound effectively reduced cell viability in breast cancer cell lines by disrupting microtubule dynamics and inducing cell cycle arrest.
-
Antimicrobial Properties
- The sulfanyl group in the compound enhances its interaction with bacterial membranes, making it a candidate for antimicrobial applications.
- Research Findings : A study reported that derivatives of thieno[3,2-d]pyrimidines displayed potent antibacterial activity against both Gram-positive and Gram-negative bacteria.
-
Anti-inflammatory Effects
- The compound has been investigated for its potential to modulate inflammatory pathways. Its mechanism may involve the inhibition of pro-inflammatory cytokines.
- Clinical Observations : In animal models of inflammation, administration of the compound led to a significant reduction in markers such as TNF-alpha and IL-6.
Data Tables
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Key structural variations among analogs include:
- Aryl substituents on the pyrimidine ring: 2,4-Dimethylphenyl (target compound): Electron-donating methyl groups enhance lipophilicity and may stabilize π-π interactions. 4-Ethoxyphenyl (): The ethoxy group introduces polarity and hydrogen-bonding capacity.
- Acetamide side chains :
Table 1: Substituent Comparison
Physicochemical Properties
- Melting Points :
- Solubility :
Table 2: Spectral and Physical Data
Q & A
Basic: What are the recommended synthetic routes for this compound, and how can purity be optimized?
Answer:
The synthesis of thieno[3,2-d]pyrimidinone derivatives typically involves cyclocondensation of thiourea intermediates with α,β-unsaturated ketones or esters, followed by sulfanyl-acetamide coupling. For example, a similar compound (CK1 inhibitor) was synthesized via nucleophilic substitution between a pyrimidinone-thiol intermediate and an iodoacetamide derivative, with triethylamine (TEA) as a base . To optimize purity:
- Use column chromatography with gradient elution (e.g., ethyl acetate/hexane) for intermediate purification.
- Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and ensure >95% purity for biological assays.
- Monitor reaction progress using TLC (silica gel, UV visualization).
Basic: What spectroscopic and crystallographic methods are critical for structural validation?
Answer:
Key techniques include:
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., aromatic protons at δ 6.8–7.5 ppm for phenyl groups, sulfur-linked methylene at δ ~4.2 ppm) .
- X-ray crystallography : Use SHELXL for refinement (e.g., monoclinic P21/c space group, Z = 8) to resolve bond lengths and angles. Data collection via Bruker APEX-II diffractometers with Mo-Kα radiation (λ = 0.71073 Å) is standard .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+ ion matching theoretical values within 5 ppm error).
Advanced: How can crystallographic data discrepancies (e.g., thermal parameters, occupancy) be resolved?
Answer:
Discrepancies in thermal motion or disorder require:
- Multi-scan absorption correction (e.g., SADABS) to address intensity variations .
- Twinning refinement in SHELXL for overlapping lattices, using HKLF5 format for twinned data .
- Occupancy refinement for disordered groups (e.g., phenyl rings), constrained to sum to 1.0.
- Validation tools like PLATON to check for missed symmetry (e.g., pseudo-merohedral twinning) .
Advanced: What strategies are effective for structure-activity relationship (SAR) studies of this scaffold?
Answer:
For SAR:
- Analog synthesis : Modify the 2,4-dimethylphenyl group (e.g., substitute with halogenated or methoxy variants) to assess steric/electronic effects on target binding .
- Biological assays : Test inhibition of kinases (e.g., CK1δ/ε) using ATPase assays (IC50 values) and compare with structural analogs .
- Computational docking : Use AutoDock Vina to model interactions with kinase active sites (PDB: 5LKS), focusing on hydrogen bonding with sulfanyl-acetamide moieties .
Advanced: How should researchers address contradictions in biological activity data across studies?
Answer:
Contradictions may arise from:
- Assay conditions : Standardize ATP concentrations (e.g., 10 µM vs. 100 µM) and buffer pH (7.4 vs. 8.0) .
- Cellular permeability : Use logP calculations (e.g., >3.0 for optimal membrane penetration) or measure cellular uptake via LC-MS.
- Off-target effects : Employ kinome-wide profiling (e.g., Eurofins KinaseProfiler) to identify non-specific binding.
Basic: What in vitro assays are suitable for preliminary bioactivity screening?
Answer:
- Kinase inhibition : Luminescent ADP-Glo™ assay with recombinant kinases (e.g., CK1δ) .
- Cytotoxicity : MTT assay in cancer cell lines (e.g., HCT-116 colon carcinoma) at 1–100 µM concentrations.
- Solubility : Shake-flask method in PBS (pH 7.4) to ensure >50 µg/mL for assay validity.
Advanced: What computational methods predict metabolic stability of this compound?
Answer:
- CYP450 metabolism : Use StarDrop’s P450 module to identify vulnerable sites (e.g., sulfanyl group oxidation).
- Half-life prediction : SwissADME to estimate hepatic clearance (e.g., high clearance if >15 mL/min/kg).
- Metabolite ID : LC-QTOF-MS with isotopic pattern matching to detect phase I/II metabolites.
Table 1: Crystallographic Parameters for Analogous Compounds
| Parameter | Compound (I) | Compound (II) |
|---|---|---|
| Space group | P21/c | P21/c |
| a (Å) | 18.220 | 18.220 |
| β (°) | 108.761 | 108.761 |
| R-factor | 0.050 | 0.050 |
| Resolution (Å) | 0.84 | 0.84 |
Basic: How can researchers access reliable reference data for this compound?
Answer:
- PubChem : Validate spectral data (e.g., CID 12345678) but cross-check with primary literature .
- Cambridge Structural Database (CSD) : Search for deposited thieno[3,2-d]pyrimidinone structures (e.g., refcode XYZABC) .
- NIST Chemistry WebBook : Access IR/Raman spectra for functional group verification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
